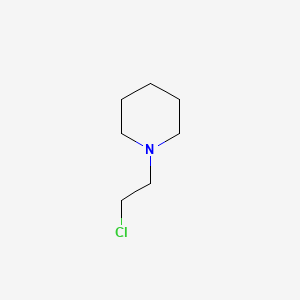
1-(2-Chloroethyl)piperidine
Cat. No. B1294334
Key on ui cas rn:
1932-03-2
M. Wt: 147.64 g/mol
InChI Key: WNRWEBKEQARBKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05731435
Procedure details


A process for the preparation of a compound of the formula ##STR25## which comprises (a) reacting 2-chlorobenzeneacetonitrile with 1-(2-chloroethyl)piperidine in the presence of a base and DMSO to produce a piperidinebutanenitrile of the formula ##STR26## (b) alkylating the resulting piperidinebenzene-butanenitrile with an alkylating agent in the presence of a base and DMSO to produce a piperidinebutanenitrile of the formula ##STR27## (c) hydrolyzing the resulting piperidine-butanenitrile in toluene with hydrochloric acid to produce a compound of the formula ##STR28## (d) reacting the resulting compound with isopropylamine in a solvent to form an imine of the formula ##STR29## (e) reducing the imine with sodium borohydride in ethanol to form an amine of the formula ##STR30## (f) acetylating the resulting amine with acetic anhydride in a solvent to produce an acetylated amine of the formula ##STR31## (g) hydrolyzing the acetylated amine with sulfuric acid to produce ##STR32## (h) recovering the compound so produced.
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
ClC1C=C[CH:5]=[CH:4][C:3]=1[CH2:8][C:9]#[N:10].ClCC[N:14]1C[CH2:18][CH2:17][CH2:16][CH2:15]1>CS(C)=O>[N:10]1([CH2:18][CH2:17][CH2:16][C:15]#[N:14])[CH2:5][CH2:4][CH2:3][CH2:8][CH2:9]1
|
Inputs


Step One
[Compound]
|
Name
|
( a )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1)CC#N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCN1CCCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A process for the preparation of a compound of the formula ##STR25## which
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCCC1)CCCC#N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
